mercury CAS No. 93590-28-4](/img/structure/B14342529.png)
[5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenyl](chloro)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury is an organomercury compound characterized by the presence of a mercury atom bonded to a phenyl ring substituted with tert-butyl, hydroxy, and prop-2-en-1-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury typically involves the reaction of 5-tert-butyl-2-hydroxy-3-(prop-2-en-1-yl)phenol with mercuric chloride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The purification process may involve additional steps such as chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium thiolate or primary amines are employed under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Thiol or amine-substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as a precursor for the synthesis of more complex organomercury compounds.
Biology and Medicine
The compound has potential applications in biological and medical research due to its ability to interact with biological molecules. It is studied for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry
In the industrial sector, 5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in catalysts and other industrial processes.
Wirkmechanismus
The mechanism of action of 5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury involves the interaction of the mercury atom with biological molecules, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, inhibiting their function and leading to antimicrobial effects. The molecular targets include enzymes and other proteins involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-tert-Butyl-2-hydroxybenzaldehydemercury
- 3,5-Di-tert-butyl-2-hydroxybenzaldehydemercury)
Uniqueness
5-tert-Butyl-2-hydroxy-3-(prop-2-en-1-yl)phenylmercury is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
93590-28-4 |
|---|---|
Molekularformel |
C13H17ClHgO |
Molekulargewicht |
425.32 g/mol |
IUPAC-Name |
(5-tert-butyl-2-hydroxy-3-prop-2-enylphenyl)-chloromercury |
InChI |
InChI=1S/C13H17O.ClH.Hg/c1-5-6-10-9-11(13(2,3)4)7-8-12(10)14;;/h5,7,9,14H,1,6H2,2-4H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
VWPSALPGGHYEBE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[Hg]Cl)O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzamide](/img/structure/B14342448.png)
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)

![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
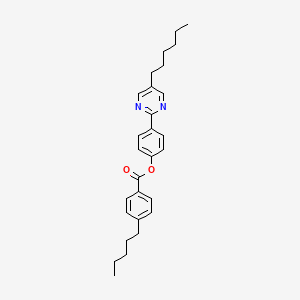
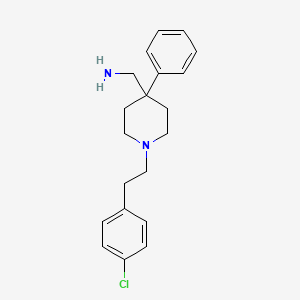
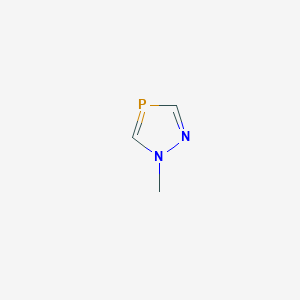
![6-Oxo-6-((2,7,8-trichlorodibenzo[b,d]furan-4-yl)amino)hexanoic acid](/img/structure/B14342482.png)
![1-chloro-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14342486.png)
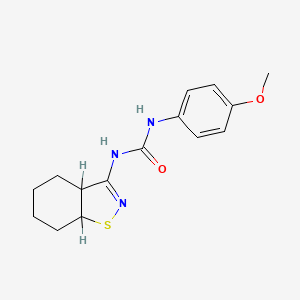
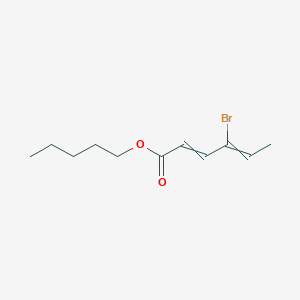
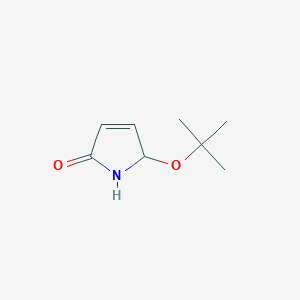
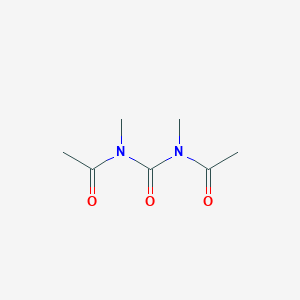
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
